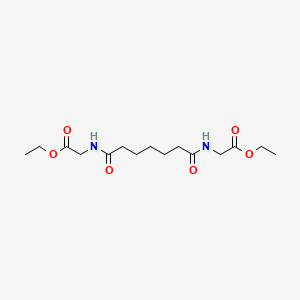
N,N'-(1,7-Dioxo-1,7-heptanediyl)bisglycine diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(1,7-Dioxo-1,7-heptanediyl)bisglycine diethyl ester is a chemical compound with the molecular formula C15H26N2O6 and a molecular weight of 330.43 g/mol . This compound is known for its unique structure, which includes two glycine units connected by a heptanediyl linker with two oxo groups. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of N,N’-(1,7-Dioxo-1,7-heptanediyl)bisglycine diethyl ester typically involves the reaction of glycine derivatives with a heptanediyl precursor. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the ester bonds. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
N,N’-(1,7-Dioxo-1,7-heptanediyl)bisglycine diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N,N’-(1,7-Dioxo-1,7-heptanediyl)bisglycine diethyl ester is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N,N’-(1,7-Dioxo-1,7-heptanediyl)bisglycine diethyl ester involves its interaction with molecular targets through its functional groups. The oxo groups can participate in hydrogen bonding and other interactions, while the ester groups can undergo hydrolysis to release glycine derivatives. These interactions and reactions contribute to the compound’s effects on various molecular pathways .
Vergleich Mit ähnlichen Verbindungen
N,N’-(1,7-Dioxo-1,7-heptanediyl)bisglycine diethyl ester can be compared with similar compounds such as N,N’-(1,5-Dioxo-1,5-pentanediyl)bisglycine diethyl ester. The main difference lies in the length of the linker between the glycine units, which affects the compound’s chemical properties and reactivity. The heptanediyl linker in N,N’-(1,7-Dioxo-1,7-heptanediyl)bisglycine diethyl ester provides more flexibility and different spatial arrangements compared to the pentanediyl linker in the similar compound .
Biologische Aktivität
N,N'-(1,7-Dioxo-1,7-heptanediyl)bisglycine diethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, relevant case studies, and research findings.
- Molecular Formula : C15H26N2O4
- Molecular Weight : 298.39 g/mol
- CAS Number : 92790-50-6
- Synonyms : BRN 2396354
The compound features a dioxo structure that may influence its interaction with biological systems.
The biological activity of this compound primarily involves its role as a ligand in various biochemical pathways. Its structural similarity to amino acids suggests potential interactions with enzymes and receptors involved in metabolic pathways.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro tests demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes may account for this activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines revealed that the compound has a moderate cytotoxic effect. The IC50 values varied across different cell lines, indicating selective toxicity which could be advantageous for therapeutic applications.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 40 |
| A549 | 30 |
Study on Anticancer Effects
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.
Research on Neuroprotective Properties
Another study explored the neuroprotective effects of this compound in models of oxidative stress. The results showed that it significantly reduced markers of oxidative damage in neuronal cells, indicating potential applications in neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
92790-50-6 |
|---|---|
Molekularformel |
C15H26N2O6 |
Molekulargewicht |
330.38 g/mol |
IUPAC-Name |
ethyl 2-[[7-[(2-ethoxy-2-oxoethyl)amino]-7-oxoheptanoyl]amino]acetate |
InChI |
InChI=1S/C15H26N2O6/c1-3-22-14(20)10-16-12(18)8-6-5-7-9-13(19)17-11-15(21)23-4-2/h3-11H2,1-2H3,(H,16,18)(H,17,19) |
InChI-Schlüssel |
UUQIOJKOAPDXTP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNC(=O)CCCCCC(=O)NCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















